NF-κB Prolongation Activity Comparison: Compound 1 Scaffold vs. Key Analog Modifications
The hit compound 1, which bears the sulfamoyl benzamidothiazole scaffold common to CAS 888411-74-3, demonstrated sustained NF-κB activation in a THP-1 NF-κB reporter cell line when co-administered with LPS, a phenotype not observed with LPS alone [1]. The HTS campaign of 248 sulfamoyl benzamidothiazoles revealed that minor structural changes, such as replacing the benzyl(ethyl)sulfamoyl group with alternative sulfamoyl substituents, led to substantial differences in NF-κB prolongation activity, with most library members being inactive [1]. While the specific quantitative potency of CAS 888411-74-3 in this assay was not individually reported in the screened library, the scaffold has been shown to tolerate modifications at the sulfamoyl position that modulate activity relative to compound 1 [1].
| Evidence Dimension | NF-κB activation prolongation (THP-1 NF-κB reporter assay with LPS co-stimulation) |
|---|---|
| Target Compound Data | Belongs to the active sulfamoyl benzamidothiazole chemotype; specific EC50 or fold-induction value for CAS 888411-74-3 not individually disclosed in available primary literature |
| Comparator Or Baseline | Compound 1 (sulfamoyl benzamidothiazole hit) demonstrated sustained NF-κB activation vs. LPS alone; the majority of the 248-compound library were inactive |
| Quantified Difference | Qualitative: active chemotype vs. inactive chemotypes in the same library; specific quantitative fold-difference not available for CAS 888411-74-3 vs. compound 1 |
| Conditions | THP-1-Blue NF-κB reporter cell line; co-stimulation with TLR-4 agonist LPS; compound concentration 10 µM [1] |
Why This Matters
Procurement of this specific sulfamoyl benzamidothiazole scaffold is justified because the parent chemotype was identified as active in a validated phenotypic screen where most structural analogs failed, establishing a non-obvious structure-activity landscape.
- [1] Shukla NM, Chan M, Lao FS, et al. Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation. Bioorg Med Chem. 2021;43:116242. doi:10.1016/j.bmc.2021.116242 View Source
